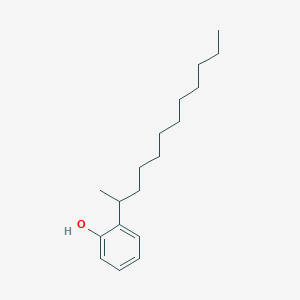
2-(Dodecan-2-YL)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dodecan-2-YL)phenol is an organic compound with the molecular formula C18H30O. It is a phenolic compound characterized by a phenol group attached to a dodecyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dodecan-2-YL)phenol typically involves the alkylation of phenol with a dodecyl halide under basic conditions. The reaction can be carried out using sodium hydroxide or potassium hydroxide as the base, and the reaction is usually conducted in an organic solvent such as ethanol or methanol. The reaction conditions include heating the mixture to reflux temperature to facilitate the alkylation process .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar alkylation processes, but with optimized conditions for large-scale synthesis. This may involve the use of continuous flow reactors and more efficient catalysts to enhance the reaction rate and yield .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Dodecan-2-YL)phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group.
Common Reagents and Conditions:
Oxidation: Sodium dichromate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated phenols, nitrophenols, and sulfonated phenols.
Aplicaciones Científicas De Investigación
2-(Dodecan-2-YL)phenol has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(Dodecan-2-YL)phenol involves its interaction with cellular components through its phenolic group. The compound can act as an antioxidant by scavenging free radicals and chelating metal ions. It also modulates various cellular pathways, including the inhibition of cyclooxygenase-2 (COX-2) and the activation of nuclear factor erythroid 2-related factor 2 (Nrf2), which are involved in the anti-inflammatory and antioxidant responses .
Comparación Con Compuestos Similares
3-Tridecyl phenol: Similar in structure but with a tridecyl chain instead of a dodecyl chain.
(Z)-3-(Heptadec-10-en-1-yl) phenol: Contains a heptadecyl chain with a double bond.
(Z)-3-(Pentadec-8-en-1-yl) phenol: Features a pentadecyl chain with a double bond.
Uniqueness: 2-(Dodecan-2-YL)phenol is unique due to its specific dodecyl chain length, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
21566-82-5 |
|---|---|
Fórmula molecular |
C18H30O |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
2-dodecan-2-ylphenol |
InChI |
InChI=1S/C18H30O/c1-3-4-5-6-7-8-9-10-13-16(2)17-14-11-12-15-18(17)19/h11-12,14-16,19H,3-10,13H2,1-2H3 |
Clave InChI |
PCONHAXLMNWOQO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(C)C1=CC=CC=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


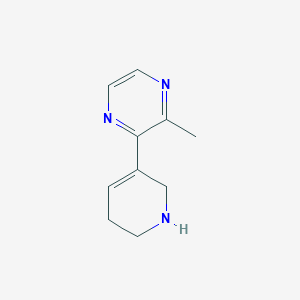
methanone](/img/structure/B13990430.png)
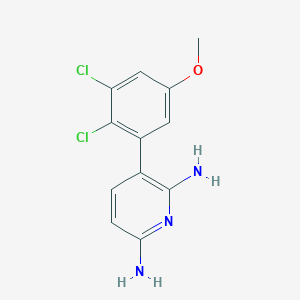
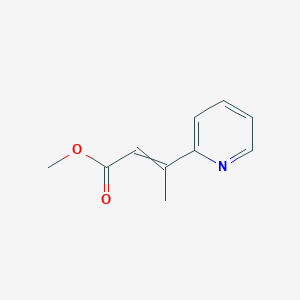
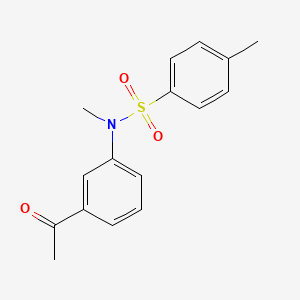
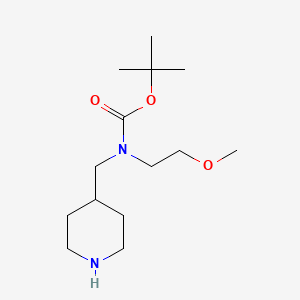
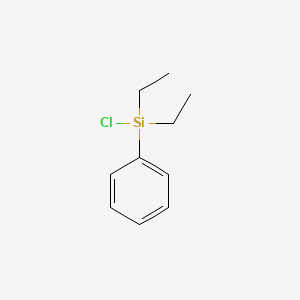
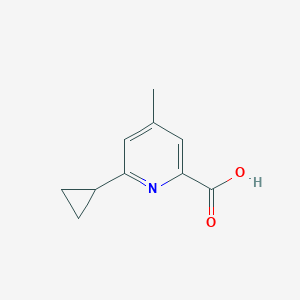
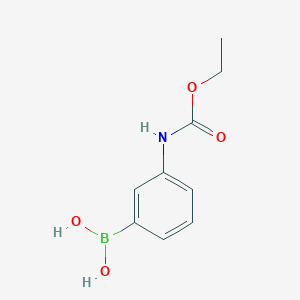
![2-[[2-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]-1,3-thiazole-5-carbonyl]amino]pentanedioic acid](/img/structure/B13990479.png)



![Ethyl 2-[4-(trifluoromethyl)pyrazol-1-yl]acetate](/img/structure/B13990497.png)
